Dabigatran-d4 (hydrochloride) is classified as a direct thrombin inhibitor. It is utilized primarily in research settings to study the pharmacodynamics and pharmacokinetics of dabigatran, the active form that exerts its anticoagulant effects by inhibiting thrombin, a key enzyme in the coagulation cascade. The compound is sourced from various manufacturers, including Simson Pharma and MedchemExpress, which provide it for research purposes under the CAS number 2070015-06-2 .
The synthesis of dabigatran-d4 involves a multi-step process that incorporates deuterated starting materials to ensure the incorporation of deuterium into the final product. The method typically includes:
The entire process is designed for high yield and purity, often exceeding 90% with isotope abundance greater than 99% .
Dabigatran-d4 has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a thrombin inhibitor. Its molecular formula corresponds closely to that of dabigatran but includes deuterium atoms in place of some hydrogen atoms.
The structural features include:
Dabigatran-d4 participates in several chemical reactions typical of its class:
The use of deuterium labeling aids in tracking these reactions through advanced analytical techniques like HPLC-MS/MS .
Dabigatran acts as a reversible and competitive inhibitor of thrombin. Its mechanism can be summarized as follows:
This mechanism is critical for its application in preventing thromboembolic events.
Dabigatran-d4 (hydrochloride) exhibits several notable physical and chemical properties:
These properties are essential for ensuring consistent performance in both laboratory and clinical settings.
Dabigatran-d4 has significant applications primarily in research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: